1-(4-tert-butylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazolo[4,3-c]quinoline family, a class of fused heterocycles known for their diverse pharmacological activities. Its structure features:
- A pyrazolo[4,3-c]quinoline core, integrating pyrazole and quinoline rings.
- 8-ethoxy: An ethoxy group at position 8, which may influence solubility and metabolic stability.
- 3-phenyl: A phenyl substituent at position 3, contributing to π-π stacking interactions.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-8-ethoxy-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O/c1-5-32-22-15-16-25-23(17-22)27-24(18-29-25)26(19-9-7-6-8-10-19)30-31(27)21-13-11-20(12-14-21)28(2,3)4/h6-18H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJOWEKMAJBUDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through a condensation reaction, followed by cyclization using a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds.
Scientific Research Applications
1-(4-tert-butylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural Variations in Pyrazolo[4,3-c]quinoline Derivatives
Key differences among analogs lie in substituent positions and functional groups:
Key Structural and Functional Insights
Substituent Effects on Bioactivity: Amino groups (e.g., 3,4-diamino derivatives) enhance interactions with biological targets like kinases or inflammatory enzymes . Bulky groups (tert-butylphenyl) improve lipophilicity, favoring blood-brain barrier penetration but reducing solubility .
Anti-Inflammatory Activity: Analogs with 3-amino-4-anilino substituents (e.g., 2i) show submicromolar IC50 values against NO production, comparable to the control 1400W .
Gamma-Secretase Inhibition: ELND006 and ELND007 derivatives demonstrate that sulfonyl and trifluoromethyl groups are critical for selective amyloid-beta inhibition over Notch signaling . The target compound lacks these groups, likely limiting such activity.
Comparison with Pyrazolo[3,4-b]quinoline Isomers
Pyrazolo[3,4-b]quinolines (e.g., 4-(4-tert-butylphenyl)-6-fluoro derivatives) differ in ring fusion position, leading to distinct electronic and steric properties:
- Pyrazolo[4,3-c]quinolines (target compound): N-1 and C-3 substituents occupy adjacent positions, favoring planar conformations for intercalation.
- Pyrazolo[3,4-b]quinolines: Substituents at C-3 and C-4 create a bent structure, altering receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
